Neca

Adenosine Receptors GPCR Pharmacology Selectivity Profiling

Choose NECA (5'-N-Ethylcarboxamidoadenosine) for its metabolic stability and broad adenosine receptor activation. Unlike adenosine (t1/2 <10s), NECA resists enzymatic degradation, enabling chronic in vivo dosing. It potently inhibits platelet aggregation (IC50 0.5 μM) and is the only widely available tritiated agonist for binding studies. Essential for multi-receptor pharmacology and thrombosis research.

Molecular Formula C12H16N6O4
Molecular Weight 308.29 g/mol
CAS No. 35920-39-9
Cat. No. B1662998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeca
CAS35920-39-9
Synonyms5' N Ethylcarboxamidoadenosine
5'-N-Ethylcarboxamidoadenosine
Adenosine 5' N ethyluronamide
Adenosine, N6-Ethyl-carboxamido
Adenosine-5'-(N-ethylcarboxamide)
Adenosine-5'-N-ethyluronamide
N Ethylcarboxamidoadenosine
N-Ethylcarboxamidoadenosine
N6 Ethyl carboxamido Adenosine
N6-Ethyl-carboxamido Adenosine
NECA
Molecular FormulaC12H16N6O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
InChIKeyJADDQZYHOWSFJD-FLNNQWSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solid
Solubility>46.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





NECA (35920-39-9): High-Affinity Non-Selective Adenosine Receptor Agonist for Pharmacological Research


NECA (5'-N-Ethylcarboxamidoadenosine) is a metabolically stable adenosine analog that acts as a potent, non-selective agonist at human adenosine receptor subtypes A1, A2A, and A3, with nanomolar binding affinities (Ki values of 14, 20, and 6.2 nM, respectively), and exhibits functional agonist activity at the A2B receptor with an EC50 of 2.4 μM [1]. Unlike the endogenous agonist adenosine, which has a half-life of less than 10 seconds in biological fluids, NECA's structural modification confers resistance to rapid enzymatic degradation, rendering it a valuable tool for in vitro and in vivo pharmacological studies [2].

Why Adenosine Receptor Agonists Are Not Interchangeable: NECA's Unique Subtype Profile and Functional Selectivity


Adenosine receptor agonists cannot be freely substituted due to profound differences in receptor subtype selectivity and signaling bias. For instance, while NECA acts as a potent agonist at A1, A2A, and A3 receptors with nearly equal affinity, the widely used A2A-selective agonist CGS 21680 displays >10-fold selectivity for A2A over A1 and >2-fold over A3, and is essentially inactive at A2B [1]. Conversely, the A1-selective agonist CPA exhibits weak affinity for A2 receptors [2]. Even within the same receptor subtype, functional selectivity (bias) can differ; NECA, for example, stimulates ERK1/2 phosphorylation via A2B receptors with an EC50 of 19 nM, yet its potency for cAMP accumulation at the same receptor is 1.4 μM—a 74-fold bias [3]. These disparities mean that substituting one agonist for another can lead to erroneous interpretations of receptor-mediated signaling and invalidate experimental conclusions.

Quantitative Differentiation of NECA (35920-39-9) Against Key Adenosine Receptor Agonist Comparators


NECA vs. CGS 21680: Subtype Selectivity Profile Determines Experimental Relevance

NECA demonstrates balanced high-affinity binding across A1, A2A, and A3 adenosine receptor subtypes, with only a slight A3 preference, while CGS 21680 is a highly selective A2A agonist. This distinction is critical when designing experiments that require pan-adenosine receptor activation versus those that necessitate isolation of A2A-specific signaling [1].

Adenosine Receptors GPCR Pharmacology Selectivity Profiling

NECA vs. Adenosine: 24-Fold Greater Potency in Inhibiting Human Platelet Aggregation

NECA is a significantly more potent inhibitor of ADP-induced human platelet aggregation than the endogenous agonist adenosine. In direct competition experiments using human platelet membranes, NECA exhibited an IC50 of 0.5 μmol/L, compared to 12 μmol/L for adenosine [1].

Platelet Biology Cardiovascular Pharmacology Anti-aggregatory Activity

NECA vs. Adenosine: >14,000-Fold Longer In Vivo Half-Life Enables Systemic Studies

The structural modification of NECA (5'-N-ethylcarboxamide) confers dramatic metabolic stability compared to the endogenous agonist adenosine. While adenosine is rapidly cleared from plasma with a half-life of less than 10 seconds [1], NECA exhibits an elimination half-life of approximately 4 hours in dogs [2].

In Vivo Pharmacology Pharmacokinetics Metabolic Stability

NECA vs. CGS 21680: 1.5-Fold Greater Maximal Adenylate Cyclase Stimulation in PC12 Cells

In PC12 cell membranes, NECA produced a maximal stimulation of adenylate cyclase that significantly exceeded that of CGS 21680, demonstrating greater functional efficacy in this system [1]. This difference is attributed to NECA's ability to engage both A2A and A2B receptors in PC12 cells, whereas CGS 21680 is a selective A2A agonist.

Adenylyl Cyclase Signal Transduction Functional Efficacy

NECA vs. CPA: >500-Fold Higher Affinity for A2 Receptors in PC12 Cells

NECA exhibits high affinity for A2 adenosine receptors, while the A1-selective agonist CPA is a very weak displacer of [3H]NECA binding. In PC12 cell membranes, CPA displayed a Ki of 251 nM for inhibiting [3H]NECA binding, whereas NECA itself binds with a Ki of approximately 20 nM at A2A receptors [1].

Radioligand Binding Receptor Subtype Characterization A2 Receptor Pharmacology

Optimal Research and Industrial Application Scenarios for NECA (35920-39-9) Based on Quantitative Differentiation Evidence


Pan-Adenosine Receptor Activation in Heterologous Expression Systems

NECA's balanced, high-affinity profile across A1, A2A, and A3 receptors (Ki values of 14, 20, and 6.2 nM, respectively) makes it the agonist of choice for simultaneously activating multiple adenosine receptor subtypes in recombinant systems, particularly when the goal is to mimic broad adenosineergic signaling or to screen for receptor-subtype-independent cellular responses [1]. In contrast, selective agonists like CGS 21680 or CPA would only activate a subset of receptors, potentially missing important cross-talk or compensatory mechanisms.

In Vivo Studies Requiring Systemic Agonist Administration

The extended in vivo half-life of NECA (~4 hours) compared to adenosine (<10 seconds) enables sustained systemic administration and chronic dosing paradigms in animal models [2][3]. This stability is critical for studies of adenosine receptor function in cardiovascular regulation, inflammation, or neuroprotection, where prolonged receptor engagement is necessary to observe physiological or therapeutic effects.

Platelet Aggregation and Cardiovascular Pharmacology

NECA's potent inhibition of ADP-induced platelet aggregation (IC50 = 0.5 μM), which is 24-fold more potent than adenosine [4], positions it as a superior tool for investigating the anti-aggregatory role of adenosine receptors in thrombosis, hemostasis, and cardiovascular drug discovery. Its high potency allows for lower dosing, reducing the risk of off-target effects in ex vivo and in vivo platelet function assays.

Radioligand Binding Assays for Adenosine Receptor Characterization

[3H]NECA is the only widely available tritiated agonist radioligand for adenosine receptor binding studies, and its high affinity for A2 receptors (Ki ~20 nM) makes it particularly valuable for characterizing A2 receptor density and pharmacology in native tissues and recombinant systems [5]. While selective antagonists are available, [3H]NECA remains essential for studying agonist-receptor interactions and for competition binding assays to determine the affinity of novel adenosine receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.